3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile
Description
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a propoxy linker connected to a 2-oxopiperidin-1-yl moiety. This compound is cataloged under the reference code 3D-VTB10170 and is commercially available for research purposes .
Properties
IUPAC Name |
3-[3-(2-oxopiperidin-1-yl)propoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-12-13-5-3-6-14(11-13)19-10-4-9-17-8-2-1-7-15(17)18/h3,5-6,11H,1-2,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFJGGMRBGDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCOC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 3-(2-oxopiperidin-1-yl)propyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and pathways, particularly those involving piperidinone derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The piperidinone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzonitrile group can also participate in interactions with proteins and other biomolecules, further contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile with structurally related compounds, focusing on substituents, synthetic routes, physicochemical properties, and biological activity.
Structural Analogues and Substituent Effects
4-[3-(4-Benzhydrylpiperidin-1-yl)propoxy]benzonitrile (IC₅₀: 205,000 nM)
- Key Difference : Replaces the 2-oxopiperidinyl group with a benzhydryl-substituted piperidine.
- Impact : The bulky benzhydryl group likely reduces solubility and increases lipophilicity, which may explain its lower potency as a menin inhibitor compared to compounds with smaller substituents .
4-(3-{4-[(R)-Amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile Key Difference: Features a cyclopentyl-phenylmethylamine substituent on the piperidine ring. This compound has a molecular weight of 417.59 g/mol, significantly larger than the target compound (275.33 g/mol), which may affect membrane permeability .
3-(4-Oxopiperidin-1-yl)benzonitrile Key Difference: Lacks the propoxy linker, directly attaching the 4-oxopiperidinyl group to the benzonitrile core. Its synthesis involves a 28% yield route via iodonium salt intermediates, contrasting with the target compound’s propoxy-based synthesis .
4-(3-(4-(1-Hydroxy-1-phenylpentyl)piperidin-1-yl)propoxy)benzonitrile
- Key Difference : Incorporates a hydroxy-phenylpentyl group on the piperidine ring.
- Impact : The hydroxyl group may improve aqueous solubility, while the phenylpentyl chain could enhance hydrophobic interactions. This compound’s molecular weight (406.57 g/mol) suggests increased steric bulk compared to the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logD (pH 5.5) | Key Substituents |
|---|---|---|---|
| This compound | 275.33 | Not reported | 2-Oxopiperidinyl, propoxy linker |
| 2-[3-(1H-1,2,4-Triazol-1-yl)propoxy]benzonitrile | 243.26 | ~1.5 (estimated) | 1,2,4-Triazole, propoxy linker |
| 3-(4-Oxopiperidin-1-yl)benzonitrile | 202.25 | Not reported | 4-Oxopiperidinyl, direct attachment |
| 4-[3-(4-Benzhydrylpiperidin-1-yl)propoxy]benzonitrile | 439.56 | Not reported | Benzhydrylpiperidinyl, propoxy linker |
- Key Observations: The propoxy linker in the target compound increases molecular flexibility compared to direct-attachment analogues (e.g., 3-(4-oxopiperidin-1-yl)benzonitrile).
Biological Activity
3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, chemical properties, and biological mechanisms associated with this compound, providing a comprehensive overview of its applications and implications in drug development.
The compound is characterized by the presence of a benzonitrile moiety linked to a 2-oxopiperidine structure, which significantly influences its biological activity. The molecular formula and structure allow for various chemical reactions, including:
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Capable of undergoing reduction to yield alcohols or amines.
- Substitution : The benzonitrile group can participate in nucleophilic substitutions.
- Hydrolysis : Hydrolyzes under acidic or basic conditions to yield carboxylic acid and amine derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidinone moiety interacts with various enzymes and receptors, modulating their activity. This compound has shown potential in influencing pathways related to neurotransmission, particularly in the context of neurological disorders.
Key Pathways
Research indicates that compounds with similar structures may act as modulators of glutamatergic neurotransmission, which is crucial in the pathogenesis of epilepsy and other neurological diseases. For instance, derivatives of piperidinone have been identified as noncompetitive antagonists of AMPA-type ionotropic glutamate receptors, suggesting that this compound may exhibit similar properties .
Anticonvulsant Properties
In vitro studies have demonstrated that compounds structurally related to this compound possess anticonvulsant properties. For example, related piperidinone derivatives have shown effective inhibition of AMPA-induced calcium influx (IC50 = 60 nM), indicating potential therapeutic applications in managing seizures .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also exhibit antimicrobial activity. Its structural configuration allows it to interact with various biomolecular targets, acting as a ligand that can modulate protein or enzyme activity. Further studies are needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Neurological Disorders : A study focusing on AMPA receptor antagonists revealed that similar compounds could significantly reduce seizure frequency in animal models .
- Cancer Research : Investigations into the compound's effects on cell apoptosis have shown promise in cancer treatment contexts, where modulation of specific pathways could lead to reduced tumor growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
